Dexloxiglumide Is Twice as Potent as Racemic Loxiglumide at the CCK1 Receptor
Dexloxiglumide, the (R)-enantiomer of loxiglumide, is reported to be twice as potent as the racemic compound [1]. This is a direct consequence of the anti-CCK activity being specific to the (R)-form, with the (S)-isomer being almost ineffective [1]. The increased potency is observed in multiple in vitro and in vivo systems.
| Evidence Dimension | Potency as a CCK1 receptor antagonist |
|---|---|
| Target Compound Data | 2-fold increase in potency |
| Comparator Or Baseline | Racemic loxiglumide (defined as 1x potency) |
| Quantified Difference | 2-fold higher potency |
| Conditions | Multiple in vitro and in vivo pharmacological systems |
Why This Matters
For procurement, this ensures that a lower dose of dexloxiglumide can achieve the same pharmacological effect as loxiglumide, potentially reducing pill burden and manufacturing costs.
- [1] Varga, G. (2002). Dexloxiglumide Rotta Research Lab. Current Opinion in Investigational Drugs, 3(4), 621-626. View Source
